モリブデン酸化亜鉛

説明

Molybdenum Zinc Oxide is a white or light yellow solid substance . It exhibits semiconductor characteristics at high temperatures . It is used as a corrosion inhibitor in paints, adhesives, primer on metal surfaces, such as steel and aluminum . It may be applied by brush or spray, and is suitable as an after-blast or after-pickling, primer for plating, as an undercoat for alkyd enamels . Also, it is used for dielectric and insulation applications .

Synthesis Analysis

A 2D ZnO-MoS2 heterostructure was synthesized under hydrothermal conditions by stabilizing intermediate Zn-hydroxide states on a functionalized MoS2 surface . Detailed characterization showed the formation of multilayer heterostructure with MoS2 flakes intercalated between large size ZnO plates . Another method to synthesize these nanostructures (ZMO) is presented as a facile, rapid and low-cost process .Molecular Structure Analysis

Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .Chemical Reactions Analysis

Zinc-Molybdenum oxides (ZMO) act as photocatalysts by degrading Eriochrome Black- T (EBT) taken as a model pollutant under UV light . The role of calcination temperature and pulverization on the photocatalytic action has also been established .Physical And Chemical Properties Analysis

Molybdenum Zinc Oxide has high thermal stability and chemical stability . Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . Great chemical and physical characteristics of molybdenum oxides make them versatile and highly tunable for incorporations in optical, electronic, catalytic, bio and energy systems .科学的研究の応用

光学および電子システム

モリブデン酸化物は、その独自の特性により、最も適応性が高く機能的な光学および電子酸化物の1つです . それらは、広いバンドギャップ(> 2.7eV)を特徴とする完全な化学量論的MoO3から、MoO3-x(2 < x < 3)の形態のより伝導性の高い還元された酸化物、そして最終的にはバンドギャップが大幅に減少した半金属のMoO2まで、さまざまな化学量論比で見られます . これらの特性は、これらの酸化物を高度な光学システムで効率的に使用するのに十分な理由を提供してきました .

触媒作用

モリブデン酸化物は、触媒作用において広く認められた用途があります . 酸化状態の変化により、結晶構造、形態、酸素空孔、ドーパントを操作して電子状態を制御および設計できます .

センサー

モリブデン酸化物はセンサーで使用されています . それらの優れた化学的および物理的特性は、それらをバイオおよびエネルギーシステムへの組み込みに適しており、高度に調整可能です .

エネルギー貯蔵ユニット

モリブデン酸化物は、エネルギー貯蔵ユニットなど、さまざまな高価値の研究および商業用途に採用されてきました .

光触媒

酸化亜鉛モリブデン(ZMO)は、水中の汚染物質を分解するための光触媒として使用されてきました . このアプリケーションは、汚染物質の除去が重要な問題である環境科学で特に重要です .

ガスセンシング

モリブデンでドープできるナノ構造化ZnOは、ガスセンサーなどの有望な用途において重要です . そのようなZnOナノ構造の形態は、優れた電荷キャリア輸送特性と高い結晶品質を備えているため、かなり簡単に製造できます .

薬効

モリブデンの薬効とMoO3および固溶体Mo n W 1-n O 3の抗菌活性についても議論されています .

光線力学療法(PDT)

モリブデン酸化物ナノ材料は、神経膠腫、口腔癌、乳癌、膵臓癌、前立腺癌、メラノーマなどのさまざまな種類の癌の治療のための相乗的な光線力学療法(PDT)で使用されてきました .

作用機序

Target of Action

Molybdenum zinc oxide, also known as zinc;molybdenum;oxygen(2-), is a compound that interacts with various targets. Molybdenum, one of the key elements in this compound, is a cofactor for enzymes like xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes play crucial roles in various metabolic processes in mammals .

Mode of Action

The interaction of molybdenum zinc oxide with its targets is complex. Molybdenum in the compound can shuttle between different oxidation states, thereby catalyzing two-electron reduction-oxidation (redox) reactions . This ability to change oxidation states allows molybdenum zinc oxide to interact with its targets and bring about changes in their function .

Biochemical Pathways

Molybdenum zinc oxide affects several biochemical pathways. Molybdenum, as a cofactor, is involved in the functioning of various metabolic enzymes . These enzymes are part of biochemical pathways related to nitrogen fixation, nitrate assimilation, and the metabolism of purines and pyrimidines .

Pharmacokinetics

It is known that molybdenum is soluble in nitric acid, concentrated sulfuric acid, and aqua regia . This solubility could potentially influence the bioavailability of molybdenum zinc oxide.

Result of Action

The molecular and cellular effects of molybdenum zinc oxide’s action are diverse. For instance, molybdenum zinc oxide has been found to have a strong localized surface plasmon resonance (LSPR) absorption in the near-infrared region, which enables it to play a major role in photothermal therapy for the ablation of cancer cells .

Action Environment

The action, efficacy, and stability of molybdenum zinc oxide can be influenced by various environmental factors. For example, the presence of oxygen defects can lead to a reduction in the oxidation state of molybdenum, changing the optical appearance of molybdenum zinc oxide due to generated gap states . This change can affect the compound’s interaction with its targets and its overall efficacy .

Safety and Hazards

When handling Molybdenum Zinc Oxide, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Rechargeable zinc-metal batteries have attracted widespread attention recently as a potential substitute for lithium-ion batteries due to their low cost, large volumetric capacity and the capability to use a safe aqueous electrolyte . Zinc oxide (ZnO) has been considered as one of the potential materials in solar cell applications, owing to its relatively high conductivity, electron mobility, stability against photo-corrosion and availability at low-cost .

特性

IUPAC Name |

zinc;molybdenum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Zn/q;4*-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVBJSJDXQDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

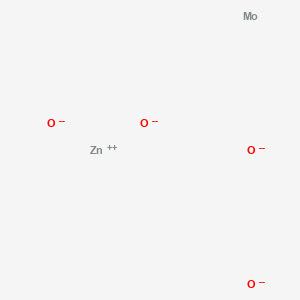

[O-2].[O-2].[O-2].[O-2].[Zn+2].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Zn-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893960 | |

| Record name | Zinc molybdate(VI) (ZnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13767-32-3, 61583-60-6 | |

| Record name | Zinc molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum zinc oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061583606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum zinc oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc molybdate(VI) (ZnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

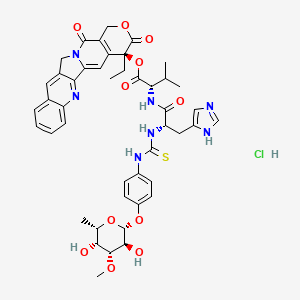

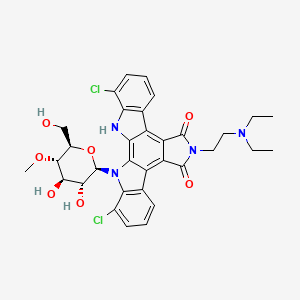

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)